N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Overview
Description
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a tetrahydroquinoline ring, and multiple sulfonyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrahydroquinoline intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of Tetrahydroquinoline Intermediate: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Coupling Reaction: The benzothiazole and tetrahydroquinoline intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and sulfonyl groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the benzothiazole and tetrahydroquinoline rings, potentially leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydro or fully reduced derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The benzothiazole and tetrahydroquinoline rings contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide: shares structural similarities with other benzothiazole and tetrahydroquinoline derivatives, such as:
Uniqueness: The unique combination of benzothiazole and tetrahydroquinoline rings, along with the specific positioning of sulfonyl and methoxy groups, distinguishes this compound from others
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S3/c1-36-17-16-29-24-14-13-22(38(2,32)33)18-25(24)37-27(29)28-26(31)20-9-11-21(12-10-20)39(34,35)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCADPBIUWURBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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